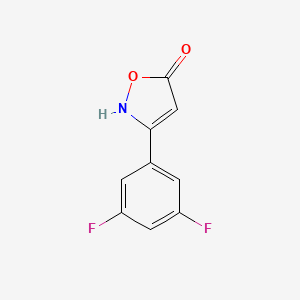

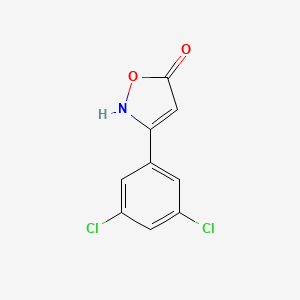

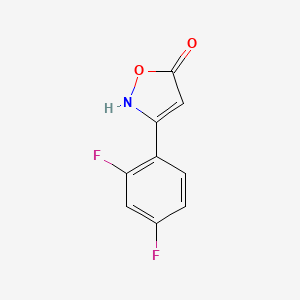

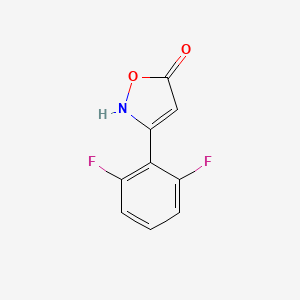

3-(3,5-Dinitrophenyl)-1,2-oxazol-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Dinitrophenol is a chemical compound which is a nitro derivative of phenol . It forms the core structure of some herbicides . It’s also used in the synthesis of various organic compounds .

Synthesis Analysis

While specific synthesis methods for “3-(3,5-Dinitrophenyl)-1,2-oxazol-5-ol” are not available, similar compounds such as 3-(3,5-Dinitrophenyl)-5-amino-1,2,4-oxadiazole have been synthesized through a simple method . The structures of energetic intermediate 3-(3,5-Dinitrophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole and 3 were characterized by NMR (1H and 13C), infrared spectroscopy and X-ray crystallography .Aplicaciones Científicas De Investigación

Antitubercular Agents

3,5-Dinitrophenyl-1,2-oxazol-5-ol: and its derivatives have shown promise as antitubercular agents. Specifically, they inhibit Decaprenylphosphoryl-β-D-ribofuranose 2′-Oxidase , a crucial enzyme in the biosynthesis of mycobacterial cell wall components. These compounds could contribute to the development of novel tuberculosis treatments .

Antifungal Activity

Researchers have explored the antifungal potential of 3,5-Dinitrophenyl-1,2-oxazol-5-ol derivatives. These compounds exhibit inhibitory effects against various fungal pathogens. Their mechanism of action likely involves disrupting essential cellular processes in fungi .

Antibacterial Properties

The same derivatives have also demonstrated antibacterial activity. They could serve as leads for developing new antibiotics or antimicrobial agents. Investigating their mode of action and optimizing their efficacy is an ongoing area of research .

Molecular Modeling Studies

Computational studies, including molecular docking and dynamics simulations, can provide insights into the interactions between 3,5-Dinitrophenyl-1,2-oxazol-5-ol derivatives and their target enzymes. These simulations help predict binding affinities and guide further experimental work .

Thiadiazole Derivatives

While not directly related to the compound itself, the synthesis of 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives has attracted attention. These derivatives have been evaluated for antimicrobial, antitumor, and dihydrofolate reductase (DHFR) inhibition activities .

Chiral Reagents

Interestingly, 3,5-Dinitrophenyl isocyanate (a related compound) has been studied as a chiral reagent. Researchers investigate its use in separating enantiomers via high-performance liquid chromatography (HPLC) .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 2,4-dinitrophenol, have been known to interact with mitochondrial proteins, causing dose-dependent mitochondrial uncoupling .

Mode of Action

Based on its structural similarity to 2,4-dinitrophenol, it may also cause mitochondrial uncoupling, leading to rapid loss of atp as heat .

Biochemical Pathways

Similar compounds like 2,4-dinitrophenol are known to disrupt atp synthesis in mitochondria, affecting energy metabolism .

Pharmacokinetics

Similar compounds like 2,4-dinitrophenol are known to be orally bioavailable and metabolized through nitro reduction .

Result of Action

Compounds with similar structures, such as 2,4-dinitrophenol, are known to cause uncontrolled hyperthermia, leading to potential cell damage and death .

Action Environment

Similar compounds like 2,4-dinitrophenol are known to be heat-resistant and mechanically insensitive .

Propiedades

IUPAC Name |

3-(3,5-dinitrophenyl)-2H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O6/c13-9-4-8(10-18-9)5-1-6(11(14)15)3-7(2-5)12(16)17/h1-4,10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWBQGFJBPTEMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=CC(=O)ON2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dinitrophenyl)-1,2-oxazol-5-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dicyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345996.png)

![3-Bromo-5-(3-cyclopropyl-[1,2,4]oxadiazol-5-yl)-pyridine](/img/structure/B6346001.png)

![4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B6346006.png)

![3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine](/img/structure/B6346033.png)

![5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole](/img/structure/B6346034.png)